molecular formula C14H17F3N2O B3846813 1-CYCLOHEXYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA

1-CYCLOHEXYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA

Cat. No.: B3846813
M. Wt: 286.29 g/mol
InChI Key: JQLKOZRMMDLLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYCLOHEXYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA is a chemical compound with the molecular formula C14H17F3N2O and a molecular weight of 286.3 g/mol . It is known for its unique structure, which includes a cyclohexyl group and a trifluoromethylphenyl group connected by a urea linkage. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-CYCLOHEXYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA typically involves the reaction of cyclohexylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-CYCLOHEXYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-CYCLOHEXYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-CYCLOHEXYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA can be compared with other similar compounds, such as:

  • 1-CYCLOHEXYL-1-METHYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA
  • 1,1-DICYCLOHEXYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA
  • 1-METHYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA
  • 1-PHENETHYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

1-cyclohexyl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)10-5-4-8-12(9-10)19-13(20)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLKOZRMMDLLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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